2,2-Difluoro-2-phenoxyacetohydrazide

Vue d'ensemble

Description

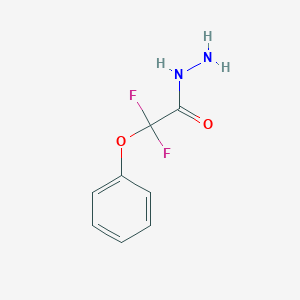

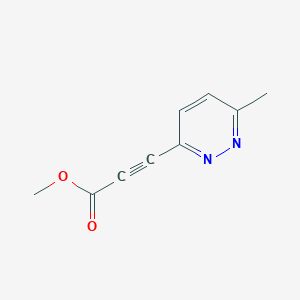

2,2-Difluoro-2-phenoxyacetohydrazide, also known as DFP-14, is a chemical compound that is widely used in various fields of research and industry. It has a molecular formula of C8H8F2N2O2 .

Synthesis Analysis

The synthesis of related difluorinated phenylacetic acid derivatives has been explored in several scientific research applications. For example, it has been employed in transition-metal-free decarboxylative cyclization to create thiodifluoroindoleone derivatives . Another study describes the synthesis of 2,2-difluoro-2-arylethylamines as fluorinated analogs of octopamine and noradrenaline .

Molecular Structure Analysis

The molecular formula of 2,2-Difluoro-2-phenoxyacetohydrazide is C8H8F2N2O2 . It has an average mass of 202.158 Da and a mono-isotopic mass of 202.055389 Da .

Chemical Reactions Analysis

Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as the difluoromethylation agent has been developed . It is noteworthy that new addition products, 2,2-difluoro-2H-benzofuran derivatives, were also synthesized in the reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-2-phenoxyacetohydrazide include a molecular weight of 202.16 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2.

Applications De Recherche Scientifique

Electroreductive Defluorination

2,2-Difluoro-2-phenoxyacetohydrazide has been studied in the context of electroreductive defluorination. Research conducted by Uneyama et al. (1999) explored the preparation of difluoroenol silyl ethers and difluoroketene silyl acetals through electroreductive defluorination of trifluoromethyl ketones and trifluoroacetic acid derivatives. This process demonstrated potential applications in the synthesis of alpha-alkylated-alpha,alpha-difluoroacetates (Uneyama et al., 1999).

Fluorescent pH Probes

Another application of 2,2-difluoro-2-phenoxyacetohydrazide derivatives is in the development of fluorescent pH probes. A study by Baruah et al. (2005) synthesized new 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, demonstrating their utility as pH probes in aqueous solutions, excitable with visible light (Baruah et al., 2005).

Synthesis of 2,2-Difluoro-3-Hydroxyacids

The compound has been utilized in the synthesis of long-chain 2,2-difluoro-3-hydroxyacids. Research by Jiménez et al. (2005) highlighted a new method for synthesizing these compounds using a selective haloform reaction, offering a convenient approach with good to excellent yields under mild conditions (Jiménez et al., 2005).

Intracellular Calcium Measurements

2,2-Difluoro-2-phenoxyacetohydrazide derivatives have been used in 19F NMR for measuring intracellular calcium. Smith et al. (1983) developed symmetrically substituted difluoro derivatives of chelators for this purpose, providing a method to determine free Ca2+ concentration unaffected by various factors like Mg2+ concentrations, pH, or other divalent ions (Smith et al., 1983).

Synthesis of Difluorinated Pseudopeptides

In the field of peptide chemistry, 2,2-Difluoro-2-phenoxyacetohydrazide derivatives have been used for the synthesis of difluorinated pseudopeptides. Gouge et al. (2004) reported the use of a Reformatsky-type reaction for preparing these pseudopeptides, showcasing a new method for their synthesis (Gouge et al., 2004).

Orientations Futures

The field of difluoromethylation processes has seen recent advances, particularly in X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . This suggests potential future directions for research involving 2,2-Difluoro-2-phenoxyacetohydrazide.

Propriétés

IUPAC Name |

2,2-difluoro-2-phenoxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10,7(13)12-11)14-6-4-2-1-3-5-6/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDTXSAYESWOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(=O)NN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-phenoxyacetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)

![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)